2-Methyladenosine 5'-(dihydrogen phosphate)
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Overview
Description
2-Methyladenosine 5’-(dihydrogen phosphate) is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate, where the adenosine molecule is methylated at the 2’ position. This modification can influence the molecule’s stability, recognition by enzymes, and overall function in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyladenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 2-Methyladenosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyladenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the nucleoside.
Reduction: Reduced forms of the nucleoside.
Substitution: Substituted nucleosides with different functional groups.
Scientific Research Applications
2-Methyladenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in RNA modification and regulation of gene expression.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of RNA vaccines and other biotechnological applications.
Mechanism of Action
The mechanism of action of 2-Methyladenosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the 2’ position can affect the recognition of the nucleoside by enzymes involved in RNA processing and modification. This can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-monophosphate: The parent compound without the methyl group.
2’-O-Methyladenosine 5’-monophosphate: Another methylated derivative with the methyl group at the 2’ position.
2’-O-Methylguanosine 5’-monophosphate: A similar compound with a different base.
Uniqueness
2-Methyladenosine 5’-(dihydrogen phosphate) is unique due to its specific methylation pattern, which can confer distinct biological properties. This modification can enhance the stability of RNA molecules and influence their interactions with proteins and other nucleic acids .
Properties
CAS No. |
39923-67-6 |
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Molecular Formula |
C11H16N5O7P |
Molecular Weight |
361.25 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3,5,7-8,11,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
DEYSCYWEHGTTSA-IOSLPCCCSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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